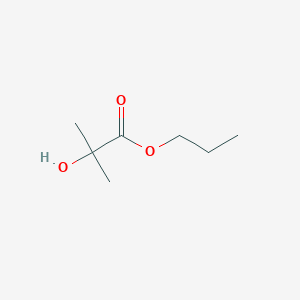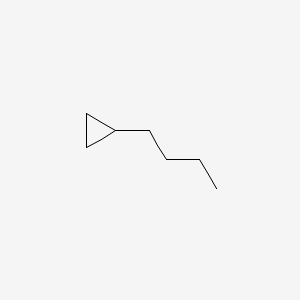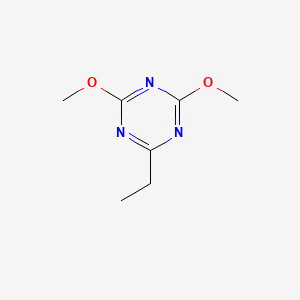
3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their bioactive properties and are widely used in the pharmaceutical industry, particularly as calcium channel blockers. The compound’s structure includes a pyridine ring with two cyano groups at positions 3 and 5, and various substituents at other positions, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the Hantzsch synthesis makes it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives, which can be further utilized in pharmaceutical and chemical research .
Applications De Recherche Scientifique
3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a calcium channel blocker and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other medical conditions.
Mécanisme D'action
The mechanism of action of 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- involves its interaction with calcium channels in biological systems. By modulating these channels, the compound can influence calcium ion flow, which is crucial for various physiological processes. This modulation can lead to the relaxation of smooth muscles, reduction of blood pressure, and other therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another 1,4-dihydropyridine derivative with similar bioactive properties.
4-(2-Chloro-3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile: A structurally related compound with different substituents that may alter its chemical and biological properties.
Uniqueness
The unique combination of substituents in 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- provides it with distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
1539-55-5 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-7(2)12-10(5-13)8(3)15-9(4)11(12)6-14/h7,12,15H,1-4H3 |
Clé InChI |
OUSPFLOWFLFMEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C#N)C(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)




![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)




![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)

